3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it contains a thiolane ring with a hydroxyl group, which is attached to the pyridine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated at positions 3 and 6 using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Carboxamide: The chlorinated pyridine is then reacted with an appropriate amine to form the carboxamide group at position 2.
Attachment of Thiolane Ring: The thiolane ring is introduced by reacting the intermediate compound with a thiolane derivative, such as 3-hydroxythiolane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the thiolane ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium thiolate or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3,6-Dichloropyridine-2-carboxamide: Lacks the thiolane ring and hydroxyl group, resulting in different chemical properties and biological activities.
N-[(3-Hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide: Does not have chlorine substitutions, which may affect its reactivity and interactions with molecular targets.
3,6-Dichloro-N-methylpyridine-2-carboxamide: Contains a methyl group instead of the thiolane ring, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3,6-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c12-7-1-2-8(13)15-9(7)10(16)14-5-11(17)3-4-18-6-11/h1-2,17H,3-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJQVNYNWYZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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